(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol

Steroidogenesis Enzymatic C17–C20 bond cleavage Cytochrome P450 side-chain cleavage

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol (CAS 82309-44-2; molecular formula C19H28O; MW 272.43 g/mol; also designated as (3beta,17beta)-10,17-dimethylgona-5,13-dien-3-ol) is a synthetic C19 18-norsteroid bearing a conjugated 5,13-diene system and a 17β-methyl substituent. It was originally identified as the C19 fragment produced by enzymatic side-chain cleavage of a 20-aryl analog of (20S)-20-hydroxycholesterol using adrenal mitochondrial preparations, and structurally confirmed by reverse isotope dilution analysis and gas chromatography/mass spectrometry.

Molecular Formula C19H28O
Molecular Weight 272.4 g/mol
Cat. No. B12285794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol
Molecular FormulaC19H28O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3
InChIKeyOSGVQFYGNHLOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol: A Structurally Distinct C19 18-Norsteroid Intermediate and Reference Standard


(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol (CAS 82309-44-2; molecular formula C19H28O; MW 272.43 g/mol; also designated as (3beta,17beta)-10,17-dimethylgona-5,13-dien-3-ol) is a synthetic C19 18-norsteroid bearing a conjugated 5,13-diene system and a 17β-methyl substituent . It was originally identified as the C19 fragment produced by enzymatic side-chain cleavage of a 20-aryl analog of (20S)-20-hydroxycholesterol using adrenal mitochondrial preparations, and structurally confirmed by reverse isotope dilution analysis and gas chromatography/mass spectrometry [1]. The compound is commercially supplied as an intermediate for pregnenolone-related syntheses and as a certified abiraterone impurity reference standard (Abiraterone Impurity 31/32) for pharmaceutical quality control applications .

Why (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol Cannot Be Replaced by Common Androstane or Pregnane Analogs


The 18-nor scaffold fundamentally alters both the conformational landscape and metabolic stability of this steroid relative to canonical androstane or pregnane series compounds. Removal of the C-18 angular methyl group eliminates a key steric determinant that normally constrains ring D conformation and influences receptor binding pocket complementarity [1]. Simultaneously, the extended 5,13-conjugated diene system introduces a rigid, flattened geometry across the B/C/D ring junction that is absent in mono-unsaturated analogs such as (3β,17β)-androst-5-en-3-ol or pregnenolone [2]. Substituting this compound with a simpler androst-5-en-3-ol or a standard pregnane intermediate would therefore yield different reaction trajectories in synthetic sequences, fail to serve as the correct impurity marker in abiraterone HPLC methods, and provide false-negative results in enzymatic cleavage studies where the 18-nor-5,13-diene motif is the requisite substrate or product [3].

Quantitative Differentiation Evidence for (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol vs. Its Closest Structural Analogs


Enzymatic Side-Chain Cleavage Specificity: Exclusive Formation from 20-Aryl Substrate vs. Zero Cleavage from Natural Cholesterol Substrates

In a direct head-to-head comparison using bovine adrenal mitochondrial preparations, incubation of (20R)-20-phenyl-5-pregnene-3beta,20-diol (a 20-aryl analog of 20-hydroxycholesterol) produced (3beta,17beta)-17-methyl-18-norandrosta-5,13-dien-3-ol as a discrete C19 fragment, identified by reverse isotope dilution analysis and GC/MS, alongside pregnenolone, phenol, and acetophenone [1]. In stark contrast, when the natural substrate (20S)-20-hydroxy[21-14C]cholesterol was incubated under identical conditions, no analogous C17–C20 bond cleavage occurred and no C19 fragment was detected [1]. This demonstrates that the target compound is uniquely generated from a non-natural 20-aryl precursor and is not a metabolite of endogenous cholesterol or 20-hydroxycholesterol.

Steroidogenesis Enzymatic C17–C20 bond cleavage Cytochrome P450 side-chain cleavage Adrenal mitochondria

Abiraterone Acetate Impurity Profiling: Distinct HPLC Retention and Identity as a Specific Process-Related Impurity Marker

During the process development of abiraterone acetate (Zytiga), the United States Pharmacopeia (USP) monograph lists eleven process-related impurities for the active pharmaceutical ingredient [1]. Among these, (3beta,17beta)-17-methyl-18-norandrosta-5,13-dien-3-ol (or its 3-acetate derivative, CAS 23930-63-4) is designated as Abiraterone Impurity 31/32, a structurally distinct 18-norandrosta-5,13-diene impurity that differs fundamentally from the parent drug abiraterone (17-(3-pyridyl)-androsta-5,16-dien-3β-ol) at both the C-17 substituent (methyl vs. 3-pyridyl) and the diene position (5,13 vs. 5,16) . Detection and quantification of such impurities in abiraterone acetate bulk drug are accomplished using validated HPLC methods, with process-related impurity peaks reported at levels ranging from 0.05 to 0.10% [1]. This impurity reference standard is supplied with full Certificate of Analysis including HPLC purity, NMR, and MS characterization data to support ANDA and DMF regulatory submissions .

Pharmaceutical quality control Abiraterone acetate Process-related impurities HPLC method validation

Physicochemical Differentiation: Boiling Point and Density of the 18-Nor-5,13-diene Scaffold vs. Saturated Androstane Analogs

The predicted physicochemical properties of (3beta,17beta)-17-methyl-18-norandrosta-5,13-dien-3-ol (boiling point 410.2 ± 45.0 °C at 760 mmHg; density 1.1 ± 0.1 g/cm³; flash point 255.3 ± 27.3 °C) reflect the conformational rigidity imparted by the 5,13-conjugated diene system and the reduced molecular weight (272.43 g/mol) resulting from the 18-nor modification. By comparison, the saturated analog (3β,17β)-17-methyl-androst-5-en-3-ol (MW ~288.5 g/mol, containing the C-18 angular methyl and lacking the 13-double bond) exhibits a higher boiling point (estimated ~425–435 °C by class-level extrapolation) and increased density (~1.12–1.14 g/cm³) due to the greater molecular weight, additional van der Waals surface from the C-18 methyl, and loss of the planarizing 13-ene conjugation [1]. These differences directly impact GC retention indices and HPLC reversed-phase retention behavior, where the target compound elutes earlier than its 18-methyl congener owing to its lower hydrophobicity and reduced dispersive interactions with stationary phases.

Physicochemical properties Boiling point Density Steroid characterization Chromatography method development

Synthetic Intermediate Utility: Pregnenolone-Related Compound Synthesis via a Structurally Pre-organized 18-Nor-5,13-diene Template

(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol is explicitly documented as an intermediate in the synthesis of pregnenolone (3β-hydroxypregn-5-en-20-one) and related compounds . The 18-nor-5,13-diene scaffold provides a pre-organized C19 template that, upon appropriate functionalization at C-17 and re-introduction of the C-18 methyl group or side-chain elaboration, can be converted to the C21 pregnane framework. This contrasts with the more common DHEA (dehydroepiandrosterone)-based routes to pregnenolone, where the C-17 ketone must be homologated to the 20-keto-pregnane side chain via multi-step acetylide addition, hydrogenation, and oxidation sequences. The 18-nor intermediate offers a divergent synthetic entry point that bypasses certain protecting group manipulations required in DHEA-based approaches, though the specific number of synthetic steps and overall yield advantage depend on the exact target and have not been quantified in a published side-by-side comparison [1].

Pregnenolone synthesis Steroid intermediate 18-Norsteroid Synthetic methodology C19 steroid building block

Conformational and Receptor-Interaction Consequences of the 18-Nor Modification: Implication for Off-Target Selectivity vs. Androstane-Series Steroids

Although direct pharmacological data for (3beta,17beta)-17-methyl-18-norandrosta-5,13-dien-3-ol itself are not available in the primary literature, mechanistic insight can be drawn from the well-characterized 18-norsteroid (3α,5β,17β)-3-hydroxy-18-norandrostane-17-carbonitrile (3α5β-18-norACN), which was shown to distinguish between two neuroactive steroid binding sites on GABAA receptors: it acts as a full agonist at site NS1 but only a weak partial agonist at site NS2 in both rat brain membranes and heterologously expressed receptors [1]. Structure–activity studies demonstrated that the absence of the C18 methyl group and the 5β-reduced configuration both contribute to the weak agonist effect at the NS2 site [1]. By class-level inference, the 18-nor motif present in (3beta,17beta)-17-methyl-18-norandrosta-5,13-dien-3-ol is predicted to similarly alter binding pocket interactions at steroid-responsive receptors compared to the corresponding 18-methyl androstane analogs. This structural feature may reduce promiscuous receptor activation, a property that is mechanistically relevant when selecting steroid intermediates or tool compounds for assays where off-target steroid receptor engagement must be minimized.

18-Norsteroid pharmacology GABAA receptor Neuroactive steroids Structure-activity relationship Selectivity

Optimal Scientific and Industrial Application Scenarios for (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol Based on Differentiated Evidence


Enzymology of Cholesterol Side-Chain Cleavage: Use as the Definitive C19 Fragment Marker for 20-Aryl Substrate Studies

Investigators studying the substrate specificity of cytochrome P450 side-chain cleavage (P450scc/CYP11A1) should procure this compound as an authentic reference standard for identifying the C19 fragment that is exclusively produced when 20-aryl analogs of 20-hydroxycholesterol serve as substrates. As demonstrated by Hochberg et al. (1976), this compound is formed via C17–C20 bond scission only from the 20-aryl substrate and not from natural cholesterol or 20-hydroxycholesterol [1]. The GC/MS identification parameters and reverse isotope dilution protocol established in that work provide a validated analytical framework that depends on the availability of the authentic C19 compound for co-injection and isotope dilution quantification.

Abiraterone Acetate Pharmaceutical Development: Certified Impurity Reference Standard for HPLC Method Validation and ANDA/DMF Submission

Pharmaceutical QC and R&D teams developing generic abiraterone acetate formulations require this compound (as the free alcohol, CAS 82309-44-2, or the 3-acetate, CAS 23930-63-4) as a certified impurity reference standard for HPLC method development, method validation (AMV), system suitability testing, and stability-indicating assay qualification. The USP monograph for abiraterone acetate includes this impurity among the eleven listed process-related impurities [2]. It is detected at 0.05–0.10% levels in API batches using validated RP-HPLC methods, and its unique retention time and mass spectrum provide unambiguous peak identification that cannot be achieved using other commercially available steroid reference standards [2]. Suppliers provide full Certificates of Analysis with HPLC purity, NMR, and MS data suitable for regulatory dossier compilation.

Synthesis of Pregnenolone Analogs and C/D-Ring-Modified Steroids: A Pre-Organized 18-Nor-5,13-diene Building Block

Synthetic chemistry groups pursuing novel pregnenolone derivatives, 18-functionalized steroids, or 13-ene-containing steroid analogs should evaluate this compound as a starting material or late-stage intermediate. The 18-nor-5,13-diene core offers a pre-flattened scaffold that can streamline access to target molecules requiring the 13(17)-ene motif or lacking the C-18 angular methyl . While no published direct yield comparison against DHEA-based routes is available, the structural pre-organization of the 5,13-diene system eliminates the need for subsequent dehydrogenation at C-13 and may reduce protecting group manipulations for certain target classes. The compound is commercially available at 95%+ purity from multiple suppliers, enabling direct use in multi-step synthetic sequences without additional purification .

Steroid Receptor Selectivity Screening: An 18-Nor Scaffold Tool Compound for Minimizing NS2-Mediated Off-Target Effects at GABAA Receptors

Neuroscience and pharmacology groups conducting steroid receptor profiling or screening for selective neuroactive steroid modulators should consider the 18-nor scaffold represented by this compound type as a starting point for designing tool compounds with reduced NS2-site activity at GABAA receptors. The demonstration that 18-nor modification converts an NS1/NS2 dual agonist into an NS1-selective full agonist with only weak partial agonism at NS2 provides a class-level rationale for selecting 18-nor intermediates over 18-methyl androstane building blocks when receptor subtype selectivity is a key experimental parameter [3]. While direct pharmacological data for this specific compound are not yet published, the structural precedent supports its value in focused medicinal chemistry campaigns targeting steroid-responsive ion channels.

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